Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a glycyl (2-oxoethyl) moiety, which is further connected to a pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group. This structure combines a carbamate-protected amine, a pyrrolidine scaffold, and a cyclopropylmethyl ether, making it a versatile intermediate for pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
benzyl N-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(20-9-8-16(11-20)23-12-15-6-7-15)10-19-18(22)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHYWMYRBJZATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. It can be used to construct more complex molecules through various chemical reactions, including esterification and amide bond formation.
Biology
- Enzyme Interaction Studies : Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate has been utilized in studies examining enzyme interactions and protein binding. Its ability to modulate biological pathways makes it valuable for understanding enzyme kinetics and mechanisms .
- Pharmacological Research : The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various diseases, including inflammation and diabetes mellitus. Research indicates that derivatives of this compound may offer therapeutic benefits by modulating PDE4 activity .
Industry
- Specialty Chemicals Production : In industrial applications, this compound can be employed in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Differences and Functional Group Analysis
The target compound’s distinguishing feature is the 3-(cyclopropylmethoxy)pyrrolidine substituent. Below is a comparison with analogs from the evidence:
Key Observations :
- E2 integrates an oxazolidinone core (Linezolid derivative), prioritizing antibacterial activity via ribosomal binding .
- E3 ’s menthyl group introduces stereochemical complexity and bulk, likely reducing solubility but improving enantioselectivity in catalysis .
- E4 ’s dipeptide chain suggests applications in peptide-based drug delivery or enzyme substrates .
- E5 serves as a minimalist analog, ideal for generic coupling reactions .
Biological Activity
Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a carbamate derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group , a pyrrolidine ring , and a cyclopropylmethoxy moiety, which contribute to its unique chemical properties. The carbamate functional group enhances its reactivity and biological profile, often improving the pharmacological properties of compounds in drug design.
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Enzymatic Interactions :
- This compound acts as a substrate for various enzymes, particularly prolyl endopeptidase. This enzyme is crucial for peptide metabolism and plays a significant role in neuropeptide processing. The compound's structure allows it to interact effectively with the active site of the enzyme, facilitating substrate turnover and product formation.
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Inhibition Studies :
- Research indicates that carbamate derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . The specific activity of this compound against these enzymes remains to be fully elucidated but suggests potential applications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Prolyl Endopeptidase Assays :
- In biochemical assays, the compound demonstrated significant utility as a substrate for prolyl endopeptidase, allowing researchers to quantify enzymatic activity through colorimetric changes. This property is crucial for studying enzyme kinetics and understanding potential therapeutic targets.
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Antimicrobial Studies :
- A series of studies evaluated the antimicrobial properties of similar carbamate derivatives. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens, suggesting that this compound may possess similar activities .
- Cytotoxicity Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
